molecular formula C19H19NO B13148865 N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide CAS No. 75463-49-9

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide

Cat. No.: B13148865
CAS No.: 75463-49-9
M. Wt: 277.4 g/mol
InChI Key: NVLVGCAAKUHKAG-UHFFFAOYSA-N
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Description

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hexahydro-s-indacenyl group attached to a benzamide moiety, which imparts specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide typically involves the following steps:

    Formation of the Hexahydro-s-indacenyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-s-indacenyl structure.

    Amidation Reaction: The hexahydro-s-indacenyl intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the modulation of specific biological pathways.

Mechanism of Action

The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)benzamide
  • N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)carbamoyl derivatives

Uniqueness

N-(1,2,3,5,6,7-Hexahydro-s-indacen-1-yl)benzamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

75463-49-9

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)benzamide

InChI

InChI=1S/C19H19NO/c21-19(13-5-2-1-3-6-13)20-18-10-9-16-11-14-7-4-8-15(14)12-17(16)18/h1-3,5-6,11-12,18H,4,7-10H2,(H,20,21)

InChI Key

NVLVGCAAKUHKAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(CC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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